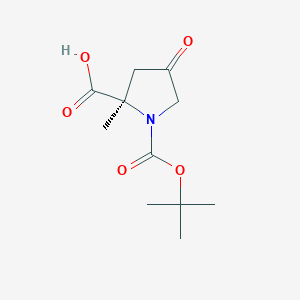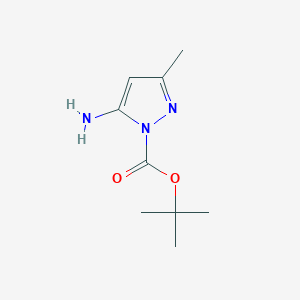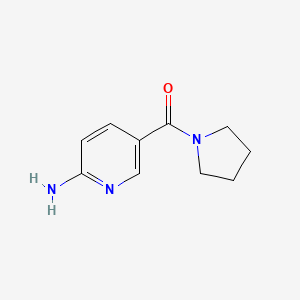![molecular formula C11H8Cl2N2O3 B1398590 Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163719-79-7](/img/structure/B1398590.png)
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate, also known as E5DPC, is a synthetic chemical compound used in various scientific research applications. It is an organic compound that has a wide range of uses in the laboratory, including in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Versatile Building Block in Medicinal Chemistry
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of biologically relevant molecules. A straightforward synthetic route has been designed to produce derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds. These compounds can be integrated into various biologically active molecules under mild reaction conditions, demonstrating the compound's potential in the development of novel therapeutic agents (Ž. Jakopin, 2018).
Synthesis of Antihypertensive Derivatives
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate serves as a precursor in the synthesis of various derivatives with potential antihypertensive activity. For example, derivatives synthesized from reactions involving ethyl oxalyl chloride and 2-(4-chlorophenylsulfonyl)acetamide oxime have shown antihypertensive effects in rats. This highlights the compound's role in the creation of new antihypertensive drugs through structural modifications aimed at improving activity (A. A. Santilli & R. Morris, 1979).
Antimicrobial Applications
The compound has been utilized in the synthesis of heterocyclic compounds with antimicrobial properties. By undergoing reactions with various nucleophiles, ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate derivatives demonstrating significant antimicrobial efficacy have been developed. These findings underscore the potential of these derivatives in combating microbial infections, offering a pathway to new antimicrobial agents (M. Taha & S. M. El-Badry, 2010).
Role in Neurodegenerative Disease Research
Research indicates that derivatives of ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate can act as potential inhibitors of human monoamine oxidase (MAO) A and B, with notable inhibition values. This suggests their utility as candidates for therapeutic agents in treating neurodegenerative disorders, such as Parkinson’s disease, highlighting the compound's relevance in neuropharmacology research (J. A. Efimova et al., 2023).
Propiedades
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)9-14-10(18-15-9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXXZIMZDSUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)


![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)

![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

